5-(1-Aminoethyl)3-pyridinecarboxylic acid methyl ester
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Overview
Description
5-(1-Aminoethyl)3-pyridinecarboxylic acid methyl ester is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a methyl ester group at the 3-position and an aminoethyl group at the 5-position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Aminoethyl)3-pyridinecarboxylic acid methyl ester typically involves the reaction of 5-(1-aminoethyl)pyridine-3-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to facilitate the esterification process. The resulting product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also incorporate advanced purification methods such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-(1-Aminoethyl)3-pyridinecarboxylic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding imines or amides.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of imines or amides.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
5-(1-Aminoethyl)3-pyridinecarboxylic acid methyl ester has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-(1-Aminoethyl)3-pyridinecarboxylic acid methyl ester involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds with biological macromolecules, while the pyridine ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-(1-aminoethyl)pyridine-2-carboxylate
- Methyl 5-(1-aminoethyl)pyridine-4-carboxylate
- Ethyl 5-(1-aminoethyl)pyridine-3-carboxylate
Uniqueness
5-(1-Aminoethyl)3-pyridinecarboxylic acid methyl ester is unique due to its specific substitution pattern on the pyridine ring, which can influence its chemical reactivity and biological activity. The presence of the methyl ester group at the 3-position and the aminoethyl group at the 5-position provides distinct properties compared to other similar compounds.
Properties
CAS No. |
38940-68-0 |
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Molecular Formula |
C9H12N2O2 |
Molecular Weight |
180.2 g/mol |
IUPAC Name |
methyl 5-(1-aminoethyl)pyridine-3-carboxylate |
InChI |
InChI=1S/C9H12N2O2/c1-6(10)7-3-8(5-11-4-7)9(12)13-2/h3-6H,10H2,1-2H3 |
InChI Key |
SFDQXNKCXPKNSE-UHFFFAOYSA-N |
SMILES |
CC(C1=CC(=CN=C1)C(=O)OC)N |
Canonical SMILES |
CC(C1=CC(=CN=C1)C(=O)OC)N |
Origin of Product |
United States |
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